Acetone dichloromethane

Description

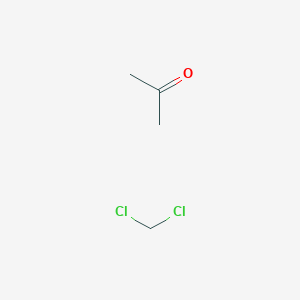

Dichloromethane (DCM) is a volatile, non-polar to moderately polar solvent (dielectric constant: 8.93) widely used in extraction processes due to its ability to dissolve lipids, terpenoids, and medium-polarity compounds. Its chemical structure (CH₂Cl₂) and low boiling point (39.6°C) make it efficient for rapid solvent removal .

Acetone (C₃H₆O), a polar aprotic solvent (dielectric constant: 20.7), is highly miscible with water and organic solvents. With a boiling point of 56°C, it is favored for extracting polar compounds like phenolic acids, sugars, and low-molecular-weight antioxidants .

Propriétés

Numéro CAS |

96124-92-4 |

|---|---|

Formule moléculaire |

C4H8Cl2O |

Poids moléculaire |

143.01 g/mol |

Nom IUPAC |

dichloromethane;propan-2-one |

InChI |

InChI=1S/C3H6O.CH2Cl2/c1-3(2)4;2-1-3/h1-2H3;1H2 |

Clé InChI |

FDSGHYHRLSWSLQ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C.C(Cl)Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chemical Properties and Selectivity

| Property | Dichloromethane (DCM) | Acetone |

|---|---|---|

| Polarity | Non-polar to medium-polar | Polar |

| Boiling Point | 39.6°C | 56°C |

| Primary Extracts | Terpenoids, fatty acids | Phenolic compounds, sugars |

| Toxicity | Higher ecotoxicity | Lower toxicity |

| Extraction Efficiency | Moderate (54.9% yield) | High for polar metabolites |

Key Findings :

- DCM excels in extracting terpenoids (e.g., β-Amyrin acetate, lupeol derivatives) and fatty acids, particularly from bark and heartwood .

- Acetone preferentially isolates phenolic acids (e.g., protocatechuic acid, gallic acid), sugars, and glycerol, as observed in sapwood and heartwood extracts .

- Selectivity: DCM’s medium polarity allows co-extraction of lipid residues, which may mask bioactive compounds like sesquiterpenes in insecticidal studies . Acetone’s polarity enhances recovery of water-soluble antioxidants, though it may miss high-molecular-weight polyphenols (e.g., tannins) better captured by toluene/ethanol .

Limitations and Toxicity

Q & A

Basic: How do solubility properties of acetone and dichloromethane influence their compatibility in experimental protocols?

Answer:

Acetone (polar aprotic) and dichloromethane (DCM, nonpolar) exhibit distinct solubility profiles. For polar compounds, acetone is preferred due to its miscibility with water, while DCM is ideal for hydrophobic analytes. To assess compatibility:

- Test compound solubility in solvent mixtures (e.g., acetone:DCM ratios) via phase separation observations.

- Use UV-Vis spectroscopy or HPLC to monitor dissolution efficiency .

- Avoid combinations with reactive functional groups (e.g., amines in DCM may form complexes).

Basic: What criteria determine solvent selection (acetone vs. dichloromethane) for organic compound extraction?

Answer:

Selection depends on:

- Polarity : Acetone for hydrophilic compounds (e.g., pesticides in soil, ); DCM for hydrophobic organics (e.g., PAHs, ).

- Evaporation rate : DCM’s low boiling point (40°C) aids rapid solvent removal.

- Matrix compatibility : Acetone may co-extract polar interferents; DCM minimizes this. Validate via GC-MS recovery rates (e.g., 85–110%) .

Advanced: How can experimental design (DoE) optimize acetone/dichloromethane solvent systems in extraction workflows?

Answer:

- Factor screening : Use a central composite design (CCRD) to test variables (e.g., solvent volume, extraction time). For MEPS-GC-MS, optimal acetone:DCM ratios were determined by maximizing analyte recovery .

- Response surface methodology : Model interactions between solvent purity (e.g., pesticide-free grades, ) and extraction efficiency.

- Software tools : MATLAB or R for multivariate analysis to identify dominant factors .

Advanced: How do acetone-dichloromethane solvent mixtures affect crystallographic outcomes in X-ray diffraction studies?

Answer:

- Crystal growth : Polar solvent mixtures (e.g., acetone:DCM 1:0.4) promote zwitterion stabilization, as seen in tetrazolium salt crystallization ().

- Structural analysis : Solvent ratios influence dihedral angles (e.g., 63.14° vs. 57.06° in phenyl ring orientations) and π-π stacking (3.886 Å centroid distance) .

- Protocol : Recrystallize from minimal DCM in acetone, with slow evaporation for single-crystal formation .

Advanced: What methodologies validate acetone/dichloromethane-based sensor composites for volatile organic compound (VOC) detection?

Answer:

- Composite preparation : Disperse CNTs in PMMA with acetone/DCM solvents ().

- Vapor testing : Expose to acetone/DCM vapors; measure resistance changes (e.g., 10–50% sensitivity at 100 ppm).

- Cross-validation : Compare with GC-MS data to confirm selectivity .

Advanced: How can solvent toxicity (e.g., dichloromethane) be mitigated in soil microbial studies?

Answer:

- Reduced volumes : Use ≤100 µL DCM per gram soil to minimize microbial inhibition ( ).

- Alternatives : Replace DCM with ethyl acetate (lower toxicity) for spiking PAHs.

- Post-treatment : Aerate soils post-solvent application to accelerate evaporation .

Advanced: What parameters are critical for validating acetone/dichloromethane in residual solvent analysis (RSA) via headspace GC?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.